molecular formula C13H17N3S B11809194 4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine

4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine

Katalognummer: B11809194
Molekulargewicht: 247.36 g/mol
InChI-Schlüssel: DLWAEBGXCYLHJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of an aminophenyl group attached to a thiazole ring, along with two diethylamine groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine typically involves the reaction of 4-aminophenylthiazole with diethylamine under controlled conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The final product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the amino group or the thiazole ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Various halogenating agents, nucleophiles; reactions are conducted under mild to moderate conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted thiazole compounds. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminophenyl disulfide: Known for its use as a crosslinking agent in polymerization reactions.

    4-Aminothiophenol: Employed in the synthesis of pectin-4-aminothiophenol conjugates and in the development of DNA detection methods.

    4,4’-Thiodianiline: Used as a chemical intermediate in the production of dyes and as a precursor for the synthesis of polyimine vitrimers.

Uniqueness

4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the thiazole ring and diethylamine groups allows for versatile reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse scientific research applications further highlight its uniqueness compared to similar compounds.

Eigenschaften

Molekularformel

C13H17N3S

Molekulargewicht

247.36 g/mol

IUPAC-Name

4-(4-aminophenyl)-N,N-diethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H17N3S/c1-3-16(4-2)13-15-12(9-17-13)10-5-7-11(14)8-6-10/h5-9H,3-4,14H2,1-2H3

InChI-Schlüssel

DLWAEBGXCYLHJN-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=NC(=CS1)C2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.